molecular formula C11H11NO2S B123520 1-Tosylpyrrole CAS No. 17639-64-4

1-Tosylpyrrole

Cat. No. B123520
CAS RN: 17639-64-4
M. Wt: 221.28 g/mol
InChI Key: OXWIEWFMRVJGNY-UHFFFAOYSA-N
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Description

1-Tosylpyrrole, also known as N-Tosylpyrrole or 1-(p-Tolylsulfonyl)pyrrole, is a derivative of pyrrole. It is a compound useful in organic synthesis .


Synthesis Analysis

A novel one-pot synthesis of new tosyl-pyrrole derivatives has been proposed. In this method, pyrrole derivatives were synthesized at room temperature in a single step . This provides a useful method for the synthesis of similar compounds .


Molecular Structure Analysis

1-Tosylpyrrole is a pyrrole derivative. Its Fourier-Transform-Infrared, Fourier-Transform-Raman and NMR spectra have been studied .

Scientific Research Applications

Synthesis and Chemical Properties

1-Tosylpyrrole plays a significant role in organic synthesis and chemical research. It serves as an intermediate for the production of various biaryl compounds and pyrrole derivatives. For instance, 2-Formyl-3-iodo-1-tosylpyrrole has been synthesized from cinnamaldehyde and successfully coupled with a variety of arylboronic acids, yielding high-yield biaryl compounds (Franc et al., 1999). Furthermore, the tosyl group of 3,4-disubstituted 2-tosylpyrroles has been observed to rearrange under mild acidic conditions, influenced by the bulkiness of the substituent (Kohori et al., 1995).

Applications in Enzyme Inhibition

1-Tosylpyrrole and its derivatives have been investigated for their inhibitory effects on human carbonic anhydrases. New tosyl-pyrrole derivatives synthesized using a novel one-pot method have shown effective inhibition of human cytosolic carbonic anhydrase isozymes, with some derivatives exhibiting competitive inhibition (Alp et al., 2010).

Novel Synthesis Methods

Recent advancements in synthesis methods involving 1-tosylpyrrole have been notable. A novel Rh(II)-catalyzed transannulation of 1-tosyl-1,2,3-triazoles with silyl or alkyl enol ethers has enabled the facile synthesis of substituted pyrroles in a regiocontrollable manner, extending to 3-pyrrolin-2-one derivatives (Feng et al., 2014). Additionally, 1-tosyl-4-pyrrolyl-1,3-enynes have been synthesized using tosylmethylisocyanide, demonstrating a new functionality of this reagent (Trofimov et al., 2022).

Other Chemical Applications

1-Tosylpyrrole has also been used in the electrophilic aromatic substitution to produce compounds like 1-Phenyl-3-tosyl-1H-pyrrole, highlighting its versatility in chemical reactions (Kechagioglou & Demopoulos, 2022). Moreover, 3,4-Disubstituted Δ3-pyrrolin-2-ones, useful intermediates for various derivatives, have been prepared from 2-tosylpyrroles (Kinoshita et al., 1993).

Safety And Hazards

Safety data sheets indicate that 1-Tosylpyrrole may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(4-methylphenyl)sulfonylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-10-4-6-11(7-5-10)15(13,14)12-8-2-3-9-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWIEWFMRVJGNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348694
Record name 1-Tosylpyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tosylpyrrole

CAS RN

17639-64-4
Record name 1-Tosylpyrrole
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-Tosylpyrrole
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Record name 1-(p-Toluenesulfonyl)pyrrole
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Synthesis routes and methods I

Procedure details

In a 1-liter three-neck flask, 8.65 cm3 of freshly distilled pyrrole (125 mmoles) was introduced together with 100 cm3 of THF and 1 cm3 of a 40% aqueous solution of tetrabutylammonium hydroxide. 125 cm3 of a 50% aqueous NaOH solution was added and the mixture was then vigorously stirred. After 5 minutes, a solution of 38 g of tosylchloride (200 mmoles) in 100 cm3 of THF was dropwise added. The obtained adduct was maintained under stirring until the temperature reached a maximum and then again during some 30 minutes more. After decantation, the aqueous layer was extracted with ethyl acetate, and the combine organic layer was concentrated under reduced pressure. The residue was dissolved in dichloromethane, washed with water, dried over magnesium sulfate and evaporated. 27 g of a white solid compound was obtained (1) (M=221, yield: 97.6%). Recrystallization in methanol. F (° C)=92. Elemental analysis: calc.: C 59.73; H 4.98; N 6.33; found: C 59.59; H 4.67; N 6.32. NMR: (CDCl3) ppm 7.7 d J(Hz) 8 2H; 7.2 4H; 6.25 2H; 2.33 s 3H.
Quantity
125 mmol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
38 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Yield
97.6%

Synthesis routes and methods II

Procedure details

Pyrrole (18 g, 0.27 mol) was added to a well-agitated suspension of NaOH (36 g, 0.9 mol. NaOH should be ground and stirred in dichloroethane for 30 min.) in 180 mL of dichloroethane. This mixture was then cooled to 0° C. and stirred for 10 min, following which a solution of 6 (57.3 g, 0.3 mol) in 150 mL of dichloroethane was added over a period of 30 min. Thirty minutes after the completion of addition, the reaction was allowed to come to room temperature and left stirring overnight. The reaction was quenched by pouring onto 600 mL of ice and water. The organic layer was separated, and the aqueous layer was extracted with dichloromethane (3×20 mL). The combined organic extract was washed with brine to neutrality and dried over Na2SO4. Removal of the solvent in vacuo gave 7 (45.3 g, 76%) as light grey solid. This solid was subsequently purified by passing a concentrated solution in dichloromethane through an alumina column (35.4 g). 1H NMR (CDCl3, δ/ppm), 7.75 (m, 2H), 7.29 (m, 2H), 7.15 (t, 2H), 6.28 (t, 2H).
Quantity
18 g
Type
reactant
Reaction Step One
Name
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
57.3 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Yield
76%

Synthesis routes and methods III

Procedure details

To a stirred solution of 1H-pyrrole (5.0 g, 74.6 mmol) in dry THF (50 mL) was added n-BuLi (32.8 mL, 2.5 M) at −78° C. and stirred at this temperature for 30 min. Then a solution of TsCl (14.2 g, 74.6 mmol) in dry THF (100 mL) was added at −78° C. The mixture was stirred at rt overnight, quenched with water and extracted with EA twice. The combined organic layers were washed with brine and concentrated to give crude compound 27a (14.2 g, 86%) as a solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
32.8 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
14.2 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
86%

Synthesis routes and methods IV

Procedure details

To a suspension of 60% NaH (3.13 g) in THF (20 mL) was added dropwise a solution of pyrrole (5.00 g) in THF (20 mL). The mixture was stirred for 30 minutes, and thereto was added a solution of p-toluene sulfonylchloride (14.2 g) in THF (20 mL), and the mixture was stirred at room temperature for 3 hours. Water was added to the reaction solution, and the organic layer was separated, dried, filtered, and concentrated. The residue was recrystallized from a mixed solvent of methanol and water (each 35 mL), and the resulting crystals were collected by filtration, and dried to give 1-p-toluenesulfonyl-1H-pyrrole (16.3 g, 99%).
Name
Quantity
3.13 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
14.2 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
93
Citations
CB Bheeter, JK Bera, H Doucet - Tetrahedron Letters, 2012 - Elsevier
… On the other hand, a reaction between 1-tosylpyrrole and iodobenzene using 5 mol % of an iridium-catalyst and Ag 2 CO 3 as the base gave regioselectively the C2 arylated pyrrole in …
Number of citations: 30 www.sciencedirect.com
GM Okala Amombo, O Flögel… - European Journal of …, 2017 - Wiley Online Library
… 3-Methoxy-2-phenyl-1-tosylpyrrole (29): A mixture of allenylamine 14 (0.359 g, 1.10 mmol) in THF (50 mL) and MnO 2 (3.83 g, 44.0 mmol) was heated under reflux for 2.5 h, and then the …
R Have, FR Leusink, AM van Leusen - Synthesis, 1996 - thieme-connect.com
Isocyanides1 Page 1 July 1996 SYNTHESIS 871 An Efficient Synthesis of Substituted 3(4)-Nitropyrroles from Nitroalkenes and Tosylmethyl Isocyanides1 Ronald ten Have, Frederik R. …
Number of citations: 34 www.thieme-connect.com
B Jiang, M Shi - Organic Chemistry Frontiers, 2017 - pubs.rsc.org
… The N-dihydropyrrole indole 3aa could be converted into the corresponding N-(1-tosylpyrrole) indole 3aa′ in 58% yield by treatment with 1,2-dichloro-4,5-dicyanobenzoquinone (DDQ…
Number of citations: 17 pubs.rsc.org
MS Erickson, FR Fronczek… - … Section C: Crystal …, 1992 - scripts.iucr.org
(IUCr) 3-Benzoyl-1-tosylpyrrole … 3-Benzoyl-1-tosylpyrrole … The endocyclic N bond angle for 1-phenylsulfonylpyrrole and 3-benzoyl-1- tosylpyrrole is 112.6 and 109.25 (9), respectively. …
Number of citations: 3 scripts.iucr.org
MS Neumann, JO Jeppesen - Synthesis, 2023 - thieme-connect.com
The use of redox-responsive compounds has received a lot of research attention in the field of molecular nanotechnology. Tetrathiafulvalene (TTF) is one of the key redox units that has …
Number of citations: 3 www.thieme-connect.com
T Tajima, A Nakajima, T Fuchigami - Electrochemistry, 2004 - jstage.jst.go.jp
… Anodic fluorination of1-tosylpyrrole and2-cyano-1-tosylpyrrole was successfUlly carried out to provide the nuorinated products in high yields.This is the丘rst report of successfhl anodic …
Number of citations: 3 www.jstage.jst.go.jp
R Brascaa, MN Kneetemanb, PME Mancinib… - 2013 - sciforum.net
… computational studies concerning Diels-Alder reactions of nitro-substituted furans and thiophenes here we want to present the results of the analogous reaction of 2-nitro-1-tosylpyrrole …
Number of citations: 2 sciforum.net
A Caiazzo, R Settambolo, G Uccello-Barretta… - Journal of …, 1997 - Elsevier
… 2-vinyl-1tosylpyrrole lb' was obtained by Wittig reaction on 2-formyl-1-tosylpyrrole, prepared by treatment of 2-formylpyrrole with p-toluensulfonyl chloride [23]. 3vinylpyrrole lc was …
Number of citations: 26 www.sciencedirect.com
R Settambolo, A Caiazzo, R Lazzaroni - Synthetic communications, 1997 - Taylor & Francis
… - 1tosylpyrrole, prepared by treatment of 2-formylpyrrole with p-toluensulfonyl chloride5 , 3-Vinyl-1 -tosylpyrrole … from the reduction of the 3-acetyl- 1 tosylpyrrole prepared as reported in …
Number of citations: 6 www.tandfonline.com

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